molecular formula C21H17F3N4O4 B11235102 N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11235102
M. Wt: 446.4 g/mol
InChI Key: KSGDZOJCOJGTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can help in achieving consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like NaBH4, and catalysts for facilitating substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H17F3N4O4

Molecular Weight

446.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H17F3N4O4/c1-32-14-8-6-13(7-9-14)25-20(31)17-10-11-19(30)28(27-17)12-18(29)26-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,25,31)(H,26,29)

InChI Key

KSGDZOJCOJGTPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.